n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide
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Overview
Description
n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylacetyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide typically involves the reaction of 2-chlorophenylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of n1-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of n1-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide: Similar structure but with a different position of the chlorine atom.
Phenylacetic acid derivatives: Compounds with similar phenylacetyl groups but different substituents.
Uniqueness
n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H21ClN2O2 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-14-8-7-13-19(20)23(25-21(27)15-17-9-3-1-4-10-17)26-22(28)16-18-11-5-2-6-12-18/h1-14,23H,15-16H2,(H,25,27)(H,26,28) |
InChI Key |
KUVAQBNWFVJOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2Cl)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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